molecular formula C8H16BrNO B8639837 4-(2-bromoethyl)-3,3-dimethylmorpholine

4-(2-bromoethyl)-3,3-dimethylmorpholine

Cat. No.: B8639837
M. Wt: 222.12 g/mol
InChI Key: KOMNTJCUYJTVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromoethyl)-3,3-dimethylmorpholine is a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. The compound features a morpholine ring, a privileged structure in medicinal chemistry, which is functionalized with a reactive 2-bromoethyl group. This bromoalkyl chain makes it a versatile precursor for further chemical transformations, most notably in nucleophilic substitution reactions, facilitating the incorporation of the morpholine moiety into more complex molecular architectures. Researchers utilize this compound in the synthesis of potential pharmacologically active molecules, where the morpholine ring often contributes to improved solubility and metabolic stability . The additional dimethyl substitution on the morpholine ring introduces steric and electronic modifications, allowing for fine-tuning of the compound's properties and the resulting products. As a key intermediate, it can be used to create molecular libraries for high-throughput screening and in the development of ligands for various biological targets. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Properties

Molecular Formula

C8H16BrNO

Molecular Weight

222.12 g/mol

IUPAC Name

4-(2-bromoethyl)-3,3-dimethylmorpholine

InChI

InChI=1S/C8H16BrNO/c1-8(2)7-11-6-5-10(8)4-3-9/h3-7H2,1-2H3

InChI Key

KOMNTJCUYJTVIY-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCN1CCBr)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromoethyl)-3,3-dimethylmorpholine typically involves the reaction of 3,3-dimethyl-morpholine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the ethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of electrochemical bromination techniques can also be employed to minimize waste and improve the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(2-bromoethyl)-3,3-dimethylmorpholine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like ethanol or acetonitrile.

    Elimination Reactions: Strong bases such as sodium hydroxide or potassium tert-butoxide are used in solvents like ethanol or dimethylformamide (DMF).

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction Reactions: Various oxidized or reduced morpholine derivatives are formed.

Scientific Research Applications

4-(2-bromoethyl)-3,3-dimethylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-bromoethyl)-3,3-dimethylmorpholine involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to the inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula CAS RN Key Features Applications/Reactivity
4-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)-2,2-dimethylmorpholine C₁₂H₁₄BrN₃OS - Bromoisothiazole-pyridine core; dimethylmorpholine Antiviral research (e.g., dengue)
Fenpropimorph C₂₀H₃₃NO 67306-03-0 2,6-Dimethylmorpholine; tert-butylphenyl Agricultural fungicide
Amorolfine C₂₁H₃₅NO - 2,6-Dimethylmorpholine; branched alkyl Antifungal agent
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one C₁₀H₁₀BrNO 120427-96-5 Bromoethyl-indolinone Pharmaceutical intermediate
Benzyl 2-bromoethyl ether C₉H₁₁BrO 1462-37-9 Simple bromoethyl ether Alkylating agent

Key Observations :

  • Substituent Position : The position of the bromoethyl group significantly impacts reactivity. In Benzyl 2-bromoethyl ether (CAS 1462-37-9), the bromoethyl moiety facilitates alkylation reactions, whereas in morpholine derivatives, it may enhance binding to biological targets.
  • Morpholine Ring Modifications :
    • Fenpropimorph (CAS 67306-03-0) and amorolfine (antifungal) feature 2,6-dimethylmorpholine with bulky substituents, optimizing lipid solubility for membrane penetration.
    • In contrast, 3,3-dimethylmorpholine (CAS 4175-66-0) lacks steric hindrance, making it more reactive in nucleophilic substitutions.

Physical and Chemical Properties

  • Melting Points : 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one melts at 153–155°C, reflecting crystalline stability due to hydrogen bonding.
  • Reactivity : Bromoethyl groups in ethers (e.g., Benzyl 2-bromoethyl ether) undergo SN2 reactions, whereas morpholine derivatives may exhibit dual reactivity (nucleophilic N and electrophilic Br).

Q & A

Q. What computational tools predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates activation energies for proposed pathways (e.g., nucleophilic substitution vs. elimination). Software like Gaussian or ORCA can model transition states, while molecular docking predicts interactions with biological targets (e.g., fungal enzymes) .

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